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Abstract

2-Chloro-4-(hydroxymethyl)thiazole is a bifunctional heterocyclic compound that has
emerged as a highly versatile and valuable building block in modern organic synthesis and
medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a
modifiable hydroxymethyl group at the 4-position, allows for sequential and site-selective
derivatization. This enables the construction of complex molecular architectures and diverse
compound libraries. The thiazole nucleus is a well-established pharmacophore present in
numerous approved drugs, exhibiting a wide spectrum of biological activities. This technical
guide provides a comprehensive overview of the potential research applications of 2-Chloro-4-
(hydroxymethyl)thiazole, detailing its synthesis, reactivity, and its role as a key intermediate
in the development of novel therapeutic agents and agrochemicals. Detailed experimental
protocols, quantitative biological data on related structures, and graphical representations of
synthetic pathways are provided to facilitate its use in research and development.

Core Properties of 2-Chloro-4-
(hydroxymethyl)thiazole

2-Chloro-4-(hydroxymethyl)thiazole is a solid organic compound notable for its dual
reactivity.[1] The key physicochemical and structural data are summarized below.
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Property Value Reference

(2-Chloro-1,3-thiazol-4-

IUPAC Name yhmethanol [1]
CAS Number 5198-85-6 [1]
Molecular Formula C4H4CINOS [1]
Molecular Weight 149.60 g/mol [1]
Appearance Solid [1]
Predicted XLogP3 1.1 [1]

Soluble in polar organic
Solubility solvents like methanol and [1]

chloroform.

Synthesis and Chemical Reactivity

The synthetic utility of 2-Chloro-4-(hydroxymethyl)thiazole stems from its two distinct
reactive sites, which can be addressed with high selectivity.

General Synthesis

The thiazole ring is classically synthesized via the Hantzsch thiazole synthesis, which involves
the condensation of an a-haloketone with a thioamide.[2][3] This method is known for its
simplicity and high yields.[2] While a specific protocol for 2-Chloro-4-(hydroxymethyl)thiazole
is not detailed in readily available literature, a general pathway would involve reacting a
suitable thioamide with a functionalized a-halocarbonyl compound.

Key Reactivity Pathways

The primary value of this compound lies in its potential for diversification through two main
reaction types:

» Nucleophilic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is an
excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This position is
activated by the adjacent nitrogen atom, facilitating nucleophilic aromatic substitution (SNAr)
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reactions.[4][5] This allows for the introduction of amines, thiols, alkoxides, and other
functional groups to build complex derivatives.[4]

» Derivatization of the 4-(hydroxymethyl) Group: The primary alcohol functionality can undergo

various transformations, including:

o Oxidation to form the corresponding aldehyde or carboxylic acid, providing a handle for

further amide or ester coupling.[1][6]
o Esterification or Etherification to introduce different side chains.[7]

o Conversion to a Halomethyl Group (e.g., chloromethyl) using agents like thionyl chloride,
which can then be used in further nucleophilic substitution reactions.[8]

The diagram below illustrates these principal reactivity pathways.

2-Chloro-4-
(hydroxymethyl)thiazole
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Figure 1: Key reactivity pathways of 2-Chloro-4-(hydroxymethyl)thiazole.

Potential Research Applications

The thiazole scaffold is a cornerstone in medicinal chemistry, and 2-Chloro-4-
(hydroxymethyl)thiazole serves as an ideal starting point for exploring several therapeutic
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and industrial applications.

Drug Discovery and Medicinal Chemistry

Kinase Inhibitors: The 2-aminothiazole core is a validated template for potent kinase
inhibitors.[9] Notably, it forms the backbone of the FDA-approved drug Dasatinib, a pan-Src
kinase inhibitor used in cancer therapy.[9] The 2-chloro group can be substituted with various
amine-containing fragments, while the hydroxymethyl group can be modified to optimize
solubility and pharmacokinetic properties, making this compound a key intermediate for
novel kinase inhibitor discovery programs targeting cancers and inflammatory diseases.[9]
[10][11]

Antimicrobial Agents: Thiazole derivatives have demonstrated significant activity against a
broad spectrum of bacteria and fungi.[12] The ability to introduce diverse substituents at both
the C2 and C4 positions allows for the fine-tuning of antimicrobial potency and spectrum. For
example, the introduction of nitro-phenyl groups or linkage to other heterocyclic systems like
pyrazole has been shown to enhance activity.[12][13] This scaffold is promising for
developing new agents to combat multidrug-resistant pathogens.[14]

Anti-inflammatory Drugs: The thiazole ring is present in non-steroidal anti-inflammatory drugs
(NSAIDs). The structural flexibility offered by 2-Chloro-4-(hydroxymethyl)thiazole makes it
a suitable precursor for synthesizing novel anti-inflammatory compounds, potentially
targeting enzymes like cyclooxygenase (COX).[15]

Agrochemicals

2-Chloro-4-(hydroxymethyl)thiazole and its close analogs are important intermediates in the

synthesis of modern agrochemicals.[15][16] The thiazole moiety is a key component in several

systemic insecticides (e.g., Clothianidin) and fungicides.[17][18] The reactivity of the chloro and

hydroxymethyl groups enables the creation of pesticides with improved efficacy, bioavailability,

and target specificity, contributing to crop protection and enhanced agricultural productivity.[15]
[17]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations relevant to the

derivatization of 2-Chloro-4-(hydroxymethyl)thiazole and related structures.
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Protocol 1: General Hantzsch Thiazole Synthesis

This protocol, adapted from established procedures for synthesizing substituted thiazoles,
outlines the fundamental ring-forming reaction.[2][3]

Reaction Setup: In a round-bottom flask, combine the a-haloketone (1.0 eq) and the
appropriate thioamide (1.2 eq).

e Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

e Heating: Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into a beaker
containing an aqueous solution of a weak base (e.g., 5% Na2COs) to neutralize the acid
byproduct and precipitate the product.

« |solation: Collect the solid product by vacuum filtration through a Bichner funnel.

 Purification: Wash the filter cake with water and allow it to air dry. The crude product can be
further purified by recrystallization or column chromatography if necessary.
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Figure 2: General workflow for Hantzsch thiazole synthesis.
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Protocol 2: Nucleophilic Substitution of a 2-
Chlorothiazole

This protocol describes a general method for displacing the chlorine atom at the C2 position

with an amine nucleophile, a key step in synthesizing kinase inhibitors and other bioactive

molecules.[4]

Reaction Setup: To a solution of the 2-chlorothiazole derivative (1.0 eq) in a polar aprotic
solvent (e.g., DMF, NMP, or dioxane), add the desired amine nucleophile (1.1 - 1.5 eq).

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or
potassium carbonate (K2COs) (2.0 eq).

Heating: Heat the reaction mixture at 80-120 °C for 4-16 hours. The reaction can also be
performed using microwave irradiation to reduce reaction times.

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with
an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0Oa), and concentrate under reduced pressure. Purify the crude product by
column chromatography on silica gel.

Protocol 3: Oxidation of the 4-(hydroxymethyl) Group to
an Aldehyde

This protocol provides a method for the selective oxidation of the primary alcohol to an

aldehyde, a versatile functional group for further elaboration.[19]

Reaction Setup: Dissolve the 2-Chloro-4-(hydroxymethyl)thiazole (1.0 eq) in a dry
chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.qg.,
nitrogen or argon).

Oxidant Addition: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5
eq), in portions to the stirred solution at room temperature.
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e Reaction Time: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by
TLC until the starting material is consumed.

o Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the
suspension through a pad of silica gel or Celite to remove the chromium salts.

« |solation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

 Purification: If necessary, purify the product via column chromatography on silica gel using a
hexane/ethyl acetate solvent system.

Quantitative Data: Biological Activity of Thiazole
Derivatives

The following tables summarize representative biological activity data for various thiazole
derivatives, illustrating the potential of compounds derived from the 2-Chloro-4-
(hydroxymethyl)thiazole core.

Table 1: Anticancer Activity of Selected Thiazole Derivatives
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Compound . .. .

Cell Line Activity Metric  Value Reference
Class
Thiazole-based )

HepG-2 (Liver) ICso0 4 pg/mL [20]
Pyrazole
Thiazole-based

MCF-7 (Breast) ICso 3 pg/mL [20]
Pyrazole
Thiazolyl-

_ MCF-7 (Breast) ICso0 2.57 pM [21][22]
Hydrazinone
Thiazolyl- )
) HepG2 (Liver) ICso0 7.26 uM [21][22]
Hydrazinone
Phenylthiazole Sa0s-2
T ICso0 0.190 pg/mL [23]

Derivative (Osteosarcoma)
Copper-Thiazole

MCF-7 (Breast) ICs0 82.64 uM [24]
Complex

Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

Compound Class Organism MIC (pg/mL) Reference
Disubstituted Thiazole S. aureus 3.39-4.11 [12]
Disubstituted Thiazole  E. coli 3.59-4.23 [12]
Hetarylthiazole S. aureus 16.1 uM [14]
Hetarylthiazole E. coli 16.1 uM [14]
Thiazolyl-Pyrazoline S. pneumoniae 0.03-7.81 [13]
Thiazolyl-Pyrazoline C. albicans 3.9-625 [13]
Thiazole Derivative S. aureus 3.125 [25]

Conceptual Pathways and Workflows

Conceptual Kinase Inhibition Pathway
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Many kinase inhibitors function by competing with ATP for binding to the active site of the
kinase enzyme, thereby preventing the phosphorylation of substrate proteins and blocking
downstream signaling. A derivative of 2-Chloro-4-(hydroxymethyl)thiazole could be designed

to occupy this ATP-binding pocket.

Conceptual Kinase Signaling Pathway
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Figure 3: A thiazole derivative blocking a kinase signaling pathway.

Conclusion

2-Chloro-4-(hydroxymethyl)thiazole is a strategically important chemical intermediate with
significant potential across multiple domains of chemical and biological research. Its
bifunctional nature allows for the creation of diverse and complex molecular structures, making
it an invaluable tool for drug discovery, particularly in the fields of oncology and infectious
diseases. Furthermore, its established role in the synthesis of high-value agrochemicals
underscores its industrial relevance. The protocols and data presented in this guide are
intended to equip researchers with the foundational knowledge required to leverage the
synthetic versatility of this compound in their own research endeavors, paving the way for the
development of next-generation therapeutics and crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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